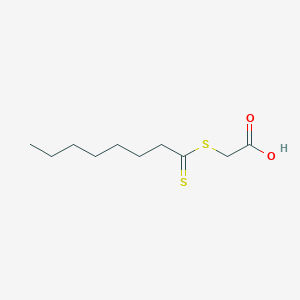
(Octanethioylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octanethioylsulfanyl)acetic acid is an organic compound characterized by the presence of both a thioester and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Octanethioylsulfanyl)acetic acid typically involves the reaction of octanethiol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of octanethiol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the thioester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom adjacent to the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Applications De Recherche Scientifique
(Octanethioylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (Octanethioylsulfanyl)acetic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This can affect the activity of enzymes and other proteins, thereby modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Thioacetic acid: Similar in structure but lacks the octyl group.
Octanoic acid: Similar in structure but lacks the thioester group.
Thiooctanoic acid: Similar in structure but lacks the carboxylic acid group.
Uniqueness: (Octanethioylsulfanyl)acetic acid is unique due to the presence of both a thioester and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
41681-50-9 |
|---|---|
Formule moléculaire |
C10H18O2S2 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
2-octanethioylsulfanylacetic acid |
InChI |
InChI=1S/C10H18O2S2/c1-2-3-4-5-6-7-10(13)14-8-9(11)12/h2-8H2,1H3,(H,11,12) |
Clé InChI |
MFZSKGLDBDZCEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


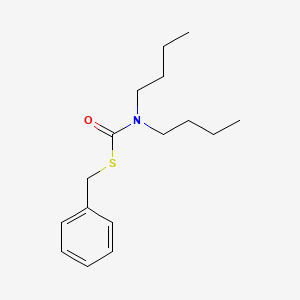
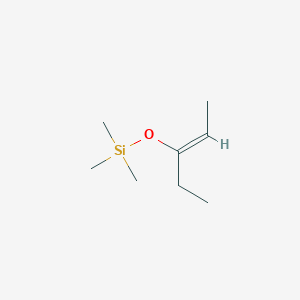

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)

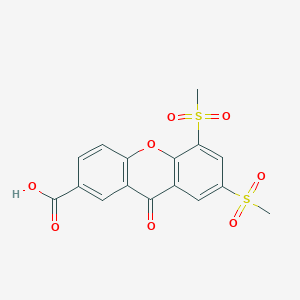


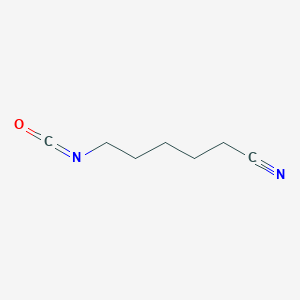

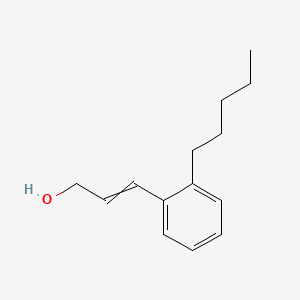

![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)

